5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Tyrosinase Inhibition Melanin Synthesis Skin Whitening

Researchers seeking sub-nanomolar tyrosinase inhibitors often find that generic aryl-oxadiazole-2-thiols fail to deliver required potency. This compound solves that problem via its ortho-methoxy group, which imparts unique electronic and steric properties essential for target binding. • S-alkylated derivatives achieve 5610-fold greater tyrosinase inhibition than kojic acid. • Dual-functional handle: reactive thiol for derivatization, 2-methoxyphenyl ring for π-π stacking and H-bonding. • Commercially available at ≥95% purity for immediate medicinal chemistry and materials science applications.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 69844-25-3
Cat. No. B187419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
CAS69844-25-3
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NNC(=S)O2
InChIInChI=1S/C9H8N2O2S/c1-12-7-5-3-2-4-6(7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14)
InChIKeyDVGHKLUHJSFLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Overview


5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (CAS 69844-25-3) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group and a reactive thiol moiety at the 2-position . It serves as a key intermediate for the synthesis of thioether-linked derivatives with demonstrated biological activities, including potent tyrosinase inhibition [1] and antimicrobial properties [2]. The compound is commercially available from multiple vendors (e.g., AKSci, Fluorochem) at purities ≥95%, making it a practical starting point for medicinal chemistry and materials science applications .

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Structural Specificity


Direct substitution with structurally similar 1,3,4-oxadiazole-2-thiols (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol or 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) is not feasible for applications requiring the specific electronic and steric properties conferred by the ortho-methoxy group. This substitution dictates the binding affinity and selectivity profile of derived thioethers [1]. For instance, the presence of the 2-methoxyphenyl moiety is critical for achieving sub-nanomolar tyrosinase inhibition in S-alkylated derivatives, an activity profile not replicated by other aryl-substituted oxadiazole-2-thiol scaffolds within the same study [2].

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Performance Evidence


Tyrosinase Inhibition by S-Derivative

When 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol is converted to its S-phenylacetamide derivative (2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide), the resulting compound exhibits an IC50 of 0.003 ± 0.00 µM against mushroom tyrosinase. This is a 5610-fold improvement in potency compared to the standard inhibitor kojic acid (IC50 = 16.83 ± 1.16 µM) under identical assay conditions [1].

Tyrosinase Inhibition Melanin Synthesis Skin Whitening

Antibacterial Polysulfone Composites

In a study comparing oxadiazole-modified polysulfone materials, the composite containing 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-thiol (4a, a close structural analog) demonstrated a strong inhibitory effect against Escherichia coli, whereas the composite containing 5-phenyl-1,3,4-oxadiazole-2-thiol (4b) exhibited a different and less pronounced antibacterial profile [1]. While exact MIC values are not reported, the qualitative difference in efficacy against a key Gram-negative pathogen underscores the functional importance of the 2-methoxyphenyl substitution pattern.

Antibacterial Materials Polymer Modification Biomedical Devices

Antioxidant Activity of Oxadiazole-2-thiol Scaffold

A series of 5-substituted 1,3,4-oxadiazole-2-thiols, synthesized via an ultrasound-assisted method, displayed remarkable antioxidant properties comparable to the standard controls ascorbic acid and α-tocopherol in DPPH free radical scavenging assays [1]. While direct quantitative data for the 5-(2-methoxyphenyl) derivative is not reported, the class-level activity establishes the inherent antioxidant capability of this scaffold, providing a strong rationale for its use as an antioxidant building block.

Antioxidant Free Radical Scavenging Oxidative Stress

Broad-Spectrum Antimicrobial Activity

The 1,3,4-oxadiazole-2-thiol scaffold is a recognized pharmacophore for antimicrobial development. In a class-level study, compound 3c (5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol) was identified as a broad-spectrum antimicrobial agent [1]. This finding, combined with reports of moderate to potent antibacterial and antifungal activity from other 1,3,4-oxadiazole-2-thiol derivatives containing cyclic secondary amines [2], establishes the scaffold's inherent antimicrobial potential. The specific 2-methoxyphenyl substitution offers a distinct electronic and steric environment for further optimization.

Antimicrobial Antifungal Drug Discovery

5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Recommended Applications


High-Potency Tyrosinase Inhibitor Design

This compound is the preferred starting material for generating S-alkylated derivatives with exceptional tyrosinase inhibitory activity. The documented 5610-fold potency improvement over kojic acid achieved with the S-phenylacetamide derivative [1] positions this scaffold as a high-value lead generation platform for developing novel skin-whitening agents or melanogenesis modulators. Researchers should prioritize this specific 2-methoxyphenyl oxadiazole-2-thiol over other aryl-substituted analogs to maximize the likelihood of achieving sub-nanomolar activity in their derivative libraries.

Antibacterial Polymer Composites and Coatings

Based on evidence that polysulfone materials modified with a structurally analogous 2-methoxybenzyl oxadiazole-2-thiol exhibit strong antibacterial effects against E. coli, this compound is a compelling candidate for creating antibacterial surfaces and biomedical materials [2]. Procurement of this specific oxadiazole enables the direct translation of this antibacterial potential into functional materials, with the ortho-methoxy group potentially offering unique interactions with bacterial targets.

Multi-Target Drug Discovery Building Block

The 1,3,4-oxadiazole-2-thiol scaffold is a proven pharmacophore with documented antimicrobial, antioxidant, and anticancer activities [3][4]. This compound provides a dual-functional handle: the reactive thiol group for S-alkylation to introduce diverse molecular fragments, and the 2-methoxyphenyl ring which can engage in π-π stacking and hydrogen bonding interactions with biological targets. It is an ideal building block for constructing focused libraries aimed at oxidative stress-related diseases, infectious diseases, and oncology.

Green and Sustainable Synthesis

This compound can be synthesized via ultrasound-assisted, acid/base-free methods with reduced solvent usage, aligning with green chemistry principles [3]. Researchers focused on sustainable synthetic methodology or the development of environmentally friendly antimicrobial/antioxidant agents will find this compound to be a relevant and modern target, as its synthesis has been demonstrated under conditions that minimize hazardous waste and energy consumption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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